![molecular formula C10H15N B2866175 2-Isopropyl-N-methylaniline CAS No. 7117-18-2](/img/structure/B2866175.png)
2-Isopropyl-N-methylaniline
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Overview
Description
2-Isopropyl-N-methylaniline is an organic compound with the molecular formula C10H15N . It is also known as N-(2-isopropylphenyl)-N-methylamine . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of anilines, including 2-Isopropyl-N-methylaniline, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-N-methylaniline consists of a benzene ring with an isopropyl group and a methylamine group attached to it . The average molecular weight is 149.233 Da .
Physical And Chemical Properties Analysis
2-Isopropyl-N-methylaniline is a liquid at room temperature . The compound has a molecular weight of 149.24 .
Scientific Research Applications
Chemical Synthesis
2-Isopropyl-N-methylaniline is used in chemical synthesis . It can be used as a reagent or building block in the synthesis of more complex molecules. The specific reactions it is involved in can vary widely depending on the other reagents and conditions.
Material Science
In the field of material science, 2-Isopropyl-N-methylaniline can be used in the creation of new materials . These could include polymers, ceramics, or composites, where the compound may impart desirable properties such as increased strength, improved thermal stability, or enhanced electrical conductivity.
Chromatography
2-Isopropyl-N-methylaniline may be used in chromatography, a method used to separate mixtures . In this context, it could serve as a stationary phase or perhaps as a component of the mobile phase.
Analytical Research
In analytical research, 2-Isopropyl-N-methylaniline could be used as a standard for calibration or as a reagent in chemical analyses .
Life Science
In life science research, 2-Isopropyl-N-methylaniline might be used in the study of biological systems . For example, it could be used to probe the function of enzymes that metabolize similar compounds.
Substituted Polyanilines
2-Isopropyl-N-methylaniline can be used in the synthesis of substituted polyanilines . These materials have a wide range of applications, including in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .
Safety and Hazards
2-Isopropyl-N-methylaniline is classified as a hazardous substance . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation . The compound is combustible and may cause damage to organs through prolonged or repeated exposure .
Relevant Papers
The synthesis of anilines, including 2-Isopropyl-N-methylaniline, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
properties
IUPAC Name |
N-methyl-2-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCXRIXVSRXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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